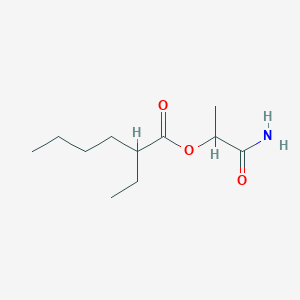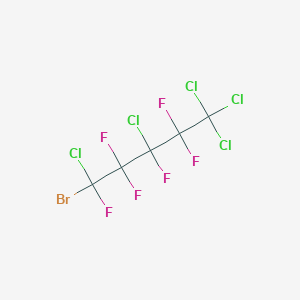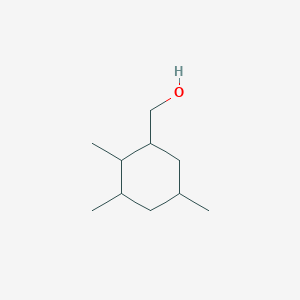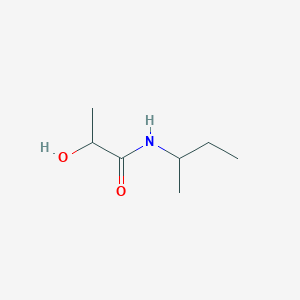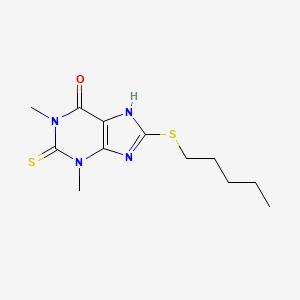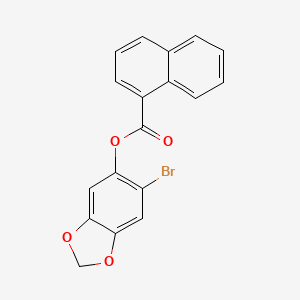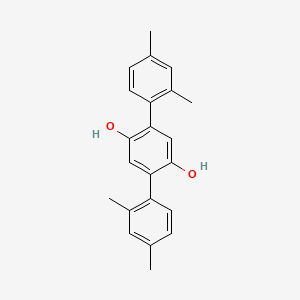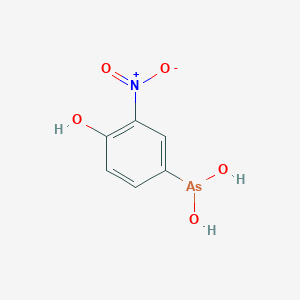
(4-Hydroxy-3-nitrophenyl)arsonous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-3-nitrophenyl)arsonous acid is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with an arsonous acid group. This compound is known for its pale yellow crystalline appearance and is highly toxic by ingestion, inhalation, or skin absorption .
Métodos De Preparación
The synthesis of (4-Hydroxy-3-nitrophenyl)arsonous acid typically involves the nitration of phenolic compounds followed by the introduction of the arsonous acid group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography for purification .
Análisis De Reacciones Químicas
(4-Hydroxy-3-nitrophenyl)arsonous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions, often leading to the formation of ethers or esters.
Common reagents used in these reactions include strong oxidizers, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Hydroxy-3-nitrophenyl)arsonous acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and potential use in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, although its high toxicity limits its use.
Mecanismo De Acción
The mechanism by which (4-Hydroxy-3-nitrophenyl)arsonous acid exerts its effects involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their function. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected are those related to oxidative stress and cellular respiration .
Comparación Con Compuestos Similares
(4-Hydroxy-3-nitrophenyl)arsonous acid can be compared to other nitrophenyl compounds such as:
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the arsonous acid group.
4-Hydroxy-3-nitrophenylacetyl: Used in immunological studies and has different biological properties.
Roxarsone: Another arsonous acid derivative used as a growth promoter in animal feed.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
5410-79-7 |
|---|---|
Fórmula molecular |
C6H6AsNO5 |
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
(4-hydroxy-3-nitrophenyl)arsonous acid |
InChI |
InChI=1S/C6H6AsNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H |
Clave InChI |
YAODANCEJHIXBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[As](O)O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


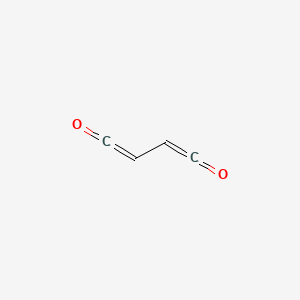
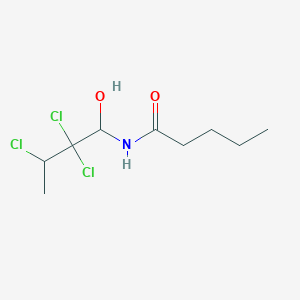
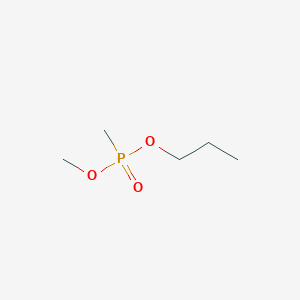

![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
